BET Surface Area and Photoconductivity in HOFs
The activated hydrogen-bonded organic framework constructed from CPDBC (denoted CPDBC-1a) achieves a BET surface area of 1548 m² g⁻¹, which places it among the high-surface-area carboxylic acid HOFs, while additionally exhibiting photoconductivity—a property absent in the vast majority of HOFs [1]. For context, the widely studied pyrene-based tetracarboxylate HOF (HOF-H4TBAPy) and many porphyrin-based HOFs are electrical insulators, and while some achieve comparable or higher surface areas, they lack the combination of high porosity and photoconductivity found in CPDBC-1a . The photoconductivity arises from the exactly eclipsed stacking of the twisted DBC cores, which facilitates charge transport along the stacking direction [1].
| Evidence Dimension | BET surface area and photoconductivity of carboxylic acid-based HOFs |
|---|---|
| Target Compound Data | BET surface area = 1548 m² g⁻¹; photoconductivity present (CPDBC-1a HOF) |
| Comparator Or Baseline | Typical carboxylic acid HOFs: electrically insulating; pyrene-based HOF-H4TBAPy: photocatalytic H₂ evolution with apparent quantum yield 28.6% at 420 nm but no intrinsic photoconductivity reported |
| Quantified Difference | 1548 m² g⁻¹ represents a high BET value for HOFs; photoconductivity is uniquely enabled by eclipsed DBC stacking |
| Conditions | Activated HOF (CPDBC-1a) measured by N₂ sorption at 77 K; photoconductivity confirmed by flash-photolysis time-resolved microwave conductivity (FP-TRMC) |
Why This Matters
For applications requiring both porosity and charge transport (e.g., porous electrodes, photodetectors, or photocatalysts), CPDBC-derived HOFs offer a unique value proposition that pyrene- or porphyrin-based HOFs cannot match.
- [1] Suzuki, Y.; Tohnai, N.; Saeki, A.; Hisaki, I. Hydrogen-bonded organic frameworks of twisted polycyclic aromatic hydrocarbon. Chem. Commun. 2020, 56, 13369–13372. View Source
